molecular formula C25H22O4 B566113 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one CAS No. 93885-31-5

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

Cat. No. B566113
CAS RN: 93885-31-5
M. Wt: 386.447
InChI Key: DJWDQGQXWBCZHE-ACCUITESSA-N
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Description

The compound “1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one” is a chemical substance with the CAS number 93885-31-5 . It is also known as Propafenone Impurity 46 .


Molecular Structure Analysis

The molecular formula of this compound is C25H22O4 . Its molecular weight is 386.44 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is used as a reactant in the preparation of Propafenone . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.44 . Other physical and chemical properties such as density, melting point, boiling point, and structure are provided by Chemsrc and ChemicalBook , but the exact values are not available in the search results.

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its role as a pharmaceutical intermediate , it may have potential applications in drug development and other areas of research.

properties

IUPAC Name

(E)-1-[2-(oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c26-24(13-11-19-7-3-1-4-8-19)23-15-21(27-16-20-9-5-2-6-10-20)12-14-25(23)29-18-22-17-28-22/h1-15,22H,16-18H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDQGQXWBCZHE-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one

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